molecular formula C19H44OSiSn B110821 Tert-butyl-dimethyl-(tributylstannylmethoxy)silane CAS No. 123061-64-3

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane

Cat. No. B110821
M. Wt: 435.3 g/mol
InChI Key: NEEXQGDUHZOKTE-UHFFFAOYSA-N
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Description

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is a compound that falls within the category of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest due to their utility in various chemical syntheses and material science applications. The compound is likely to possess a silicon center bonded to tert-butyl and dimethyl groups, as well as a tributylstannylmethoxy group, although the specific papers provided do not directly describe this compound.

Synthesis Analysis

The synthesis of branched stannyloligosilanes, which are related to the compound of interest, involves the reaction of alkali metal tri- or diorganostannides with methyltris(fluorodimethylsilyl)silane or methyltris(chlorodimethylsilyl)silane. These reactions can lead to compounds with complex structures, including five-membered rings with bridging Sn-Sn units and six-membered rings with tin atoms . Although the specific synthesis of tert-butyl-dimethyl-(tributylstannylmethoxy)silane is not detailed, the methodologies applied to stannyloligosilanes could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as methyltris[(hydridodi-tert-butylstannyl)dimethylsilyl]silane, has been determined by X-ray crystallography . These structures often exhibit interesting features, such as five- or six-membered rings incorporating silicon and tin atoms. The molecular structure of tert-butyl-dimethyl-(tributylstannylmethoxy)silane would likely show a similar complexity, with the potential for intramolecular interactions between the bulky tert-butyl and tributylstannyl groups.

Chemical Reactions Analysis

The reactivity of stannyloligosilanes provides insight into the types of chemical reactions that tert-butyl-dimethyl-(tributylstannylmethoxy)silane might undergo. For example, halogenation at the tin atom can occur with treatment by halomethanes, and the reaction with lithium diisopropylamide (LDA) can result in ring formation . Additionally, the reaction with amines or aminostannanes can lead to the formation of larger cyclic structures . These reactions highlight the potential for tert-butyl-dimethyl-(tributylstannylmethoxy)silane to participate in various chemical transformations, particularly those involving the tin moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of related silane compounds can be characterized using techniques such as FT-IR, NMR, DSC, and TGA . These methods provide information on the stability, bonding environment, and thermal properties of the compounds. For instance, the antioxidant synthesized in one study exhibits stabilizing activity that can be compared with conventional antioxidants . The physical and chemical properties of tert-butyl-dimethyl-(tributylstannylmethoxy)silane would likely be influenced by the steric bulk of the tert-butyl and tributylstannyl groups, which could affect its solubility, thermal stability, and reactivity.

Scientific Research Applications

  • Specific Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is used as an intermediate in synthesizing Hydroxytolyl Mephedrone Hydrochloride . This compound is a metabolite of Mephedrone Hydrochloride , a stimulant drug related to cathinone and methcathinone . The effects of Mephedrone are reportedly comparable to those of similar drugs such as MDMA and methylone .

Safety And Hazards

The safety data sheet indicates that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced . In all cases, a doctor should be consulted immediately .

properties

IUPAC Name

tert-butyl-dimethyl-(tributylstannylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17OSi.3C4H9.Sn/c1-7(2,3)9(5,6)8-4;3*1-3-4-2;/h4H2,1-3,5-6H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEXQGDUHZOKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H44OSiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Redenti, A Ciancetta, G Pastorin… - Current Topics in …, 2016 - ingentaconnect.com
Adenosine was defined as a neuromodulator which exerts its action by interaction with specific G-protein coupled receptor termed adenosine receptors. Adenosine receptors are …
Number of citations: 20 www.ingentaconnect.com

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